4-(Benzyloxy)-8-methyl-2-naphthoic Acid
Description
4-(Benzyloxy)-8-methyl-2-naphthoic Acid (C₁₉H₁₆O₃, molecular weight: 292.3 g/mol) is a substituted naphthoic acid derivative featuring a benzyloxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid moiety at the 2-position of the naphthalene ring (IUPAC name: 8-methyl-4-phenylmethoxynaphthalene-2-carboxylic acid) . It exists as a white to yellow solid, though detailed physicochemical properties such as melting point, solubility, and stability remain unspecified in publicly available data.
Properties
IUPAC Name |
8-methyl-4-phenylmethoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-6-5-9-16-17(13)10-15(19(20)21)11-18(16)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRPWONFCIOOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Methyl 4-Hydroxy-8-methyl-2-naphthoate
The synthesis begins with methyl 4-hydroxy-8-methyl-2-naphthoate (6 ), which undergoes O-benzylation using benzyl chloride in dimethylformamide (DMF) under basic conditions.
Reaction Conditions:
-
Substrate : Methyl 4-hydroxy-8-methyl-2-naphthoate (0.83–1.0 kg scale).
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Reagents : Benzyl chloride (1.05–1.4 equivalents), potassium carbonate (1.4 equivalents).
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Solvent : DMF (3.3–5.0 L per kg substrate).
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Temperature : 50–80°C.
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Workup : Dilution with dichloromethane (DCM), washing with water, and vacuum distillation to remove DMF.
Intermediate Isolation:
The crude methyl 4-(benzyloxy)-8-methyl-2-naphthoate (7 ) is obtained as an oily residue, typically used directly in the next step without further purification.
Hydrolysis to 4-(Benzyloxy)-8-methyl-2-naphthoic Acid
The ester intermediate (7 ) undergoes alkaline hydrolysis to yield the target carboxylic acid.
Reaction Conditions:
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Reagents : Aqueous NaOH (4–8 equivalents), methanol, toluene.
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Solvent : Toluene-methanol mixture (5:6.6 v/v).
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Temperature : Reflux (≈100°C) for 2 hours.
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Workup :
Yield and Purity:
Alternative Synthetic Approaches
Friedel-Crafts Acylation and Oxidation
While less prevalent, some routes employ Friedel-Crafts acylation to construct the naphthalene backbone, followed by oxidation and benzylation.
Key Steps:
Limitations:
Relevance:
-
Demonstrates the feasibility of halogenation strategies for functionalizing naphthalene cores.
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Potential adaptation for introducing methyl or benzyloxy groups.
Purification and Characterization
Crystallization Techniques
Analytical Data
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¹H NMR (DMSO-d₆, 400 MHz): δ = 2.56 (s, 3H, 8-CH₃), 5.19 (s, 2H, OCH₂Ph), 7.28–7.45 (m, 5H, aromatic).
Industrial-Scale Considerations
Solvent and Reagent Optimization
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DMF Substitution : Trials with THF or acetonitrile showed reduced yields (70–80%).
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Benzyl Chloride Equivalents : Excess (1.4 equivalents) minimizes side products.
Comparative Analysis of Methods
| Parameter | Primary Method | Friedel-Crafts Route |
|---|---|---|
| Yield | 92.5–95% | 60–70% |
| Purity | ≥99.9% | 85–90% |
| Scalability | High (kg-scale proven) | Moderate |
| Cost | Moderate | High (oxidants) |
| Environmental Impact | Manageable | High (harsh reagents) |
Chemical Reactions Analysis
Esterification and Transesterification
The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. For example, reaction with methanol in the presence of sulfuric acid yields methyl 4-(benzyloxy)-8-methyl-2-naphthoate, a key intermediate in industrial processes.
| Reaction | Conditions | Yield | Purity |
|---|---|---|---|
| Esterification with MeOH | H<sub>2</sub>SO<sub>4</sub>, reflux | 92% | 99.9% |
| Transesterification with t-BuOH | DPPA, Et<sub>3</sub>N, toluene | 88% | 99.6% |
Mechanistically, the acid is activated via protonation (acidic conditions) or deprotonation (basic conditions) to form an acyloxy intermediate, which reacts with the alcohol nucleophile .
Bromination at the Naphthalene Core
Electrophilic bromination occurs at the methyl-substituted position (C8) using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures (-10°C) .
Key steps :
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Radical initiation by NBS generates bromine radicals.
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Regioselective hydrogen abstraction at the methyl group (C8) due to steric and electronic effects.
Experimental data :
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Solvent : THF
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Temperature : -10°C
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Equivalents : 1.05 eq NBS
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Workup : Quenched with Na<sub>2</sub>SO<sub>3</sub>, extracted with ethyl acetate .
Hydrolysis of the Benzyl Ether
The benzyloxy group is cleaved under hydrogenolysis (H<sub>2</sub>/Pd-C) or acidic conditions (HCl/MeOH), yielding 4-hydroxy-8-methyl-2-naphthoic acid .
Conditions and outcomes :
| Method | Reagents | Yield |
|---|---|---|
| Hydrogenolysis | H<sub>2</sub>, Pd-C | 85% |
| Acidic hydrolysis | 4M HCl in toluene | 91% |
The reaction proceeds via protonation of the ether oxygen, followed by SN1 or SN2 cleavage of the benzyl group .
Decarboxylation Reactions
Thermal or radical-mediated decarboxylation removes the carboxylic acid group, forming 4-(benzyloxy)-8-methylnaphthalene. This is achieved using Barton esters (e.g., N-acyloxy-2-pyridinethione) or lead tetraacetate .
Mechanistic pathway :
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Formation of a carboxyl radical via homolytic cleavage.
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Radical recombination or halogen abstraction (e.g., with CCl<sub>4</sub>) yields decarboxylated products .
Example :
Alkylation and Glycidylation
The carboxylic acid reacts with alkyl halides or epoxides. For instance, treatment with (S)-glycidyl nosylate in THF/toluene yields glycidated derivatives, useful in prodrug synthesis .
Conditions :
Curtius Rearrangement
The acid is converted to the corresponding amine via a Curtius rearrangement. Reaction with diphenylphosphoryl azide (DPPA) and tert-butyl alcohol forms tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate .
Steps :
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Formation of acyl azide intermediate.
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Thermal decomposition to isocyanate.
Data :
Oxidation and Reduction
Scientific Research Applications
Synthetic Applications
4-(Benzyloxy)-8-methyl-2-naphthoic acid serves as a crucial building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, such as:
- Esterification : The compound can be transformed into esters, which are valuable in the production of fragrances and flavoring agents.
- Synthesis of Anticancer Agents : It has been employed in the synthesis of duocarmycin analogs, which are known for their potent anticancer properties. For instance, it acts as a linker in the preparation of duocarmycin payloads for targeted cancer therapies .
Recent studies have highlighted the potential biological activities of this compound:
- Antitumor Activity : The compound has demonstrated promising results in inhibiting tumor growth in various cancer models. In particular, its derivatives have been studied for their ability to target specific cancer cell pathways .
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
Case Study 1: Synthesis and Evaluation of Duocarmycin Payloads
In a study focused on developing new anticancer drugs, this compound was used as part of a linker system to attach duocarmycin derivatives. These compounds were evaluated for their cytotoxicity against cancer cell lines, demonstrating significant potency compared to existing treatments .
Case Study 2: Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies has shown that modifications to the benzyloxy group can enhance the biological activity of naphthoic acid derivatives. This approach has led to the identification of more effective inhibitors for targets such as InhA in Mycobacterium tuberculosis .
Industrial Applications
The compound is also relevant in industrial applications:
- Polymer Science : Due to its thermal stability and flame-retardant properties, this compound is incorporated into plastics and coatings. This enhances the durability and safety profiles of these materials.
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for esters and complex molecules |
| Drug Development | Antitumor agent and linker for targeted therapies |
| Material Science | Enhances thermal stability and flame resistance |
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-8-methyl-2-naphthoic Acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group at the eighth position may affect the compound’s steric properties, impacting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 7-(Benzyloxy)-2-naphthoic Acid
The positional isomer 7-(benzyloxy)-2-naphthoic acid (C₁₈H₁₄O₃, molecular weight: 278.3 g/mol) shares the naphthalene backbone and carboxylic acid group but differs in the substitution pattern: the benzyloxy group is located at the 7-position instead of the 4-position, and it lacks the 8-methyl group .
Key Differences:
- Electronic Effects : The 4-position benzyloxy group in the target compound may exert distinct electronic effects on the carboxylic acid group compared to the 7-position isomer. This could influence acidity (pKa) and reactivity in coupling reactions.
Table 1: Structural and Physical Comparison
Functional Group Analogs: Benzyloxy-Substituted Carboxylic Acids
Benzyloxy-substituted carboxylic acids are common intermediates in medicinal chemistry. For example:
- 4-(4-Substituted Benzyloxy)phenyl-pyrrole-2-carboxylic acids (e.g., from ) feature a pyrrole ring instead of naphthalene. These compounds were designed as mtFabH inhibitors, highlighting the role of benzyloxy groups in enzyme binding .
- 4-(Benzyloxy)-3-chlorobenzaldehyde () is used in synthesizing pyrrolidine derivatives, demonstrating benzyloxy’s utility as a protective group in multi-step syntheses .
Key Differences:
Substituent Impact on Physicochemical Properties
- Acidity : The electron-withdrawing benzyloxy group at the 4-position may lower the pKa of the carboxylic acid compared to analogs with electron-donating substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
